4-(4-Fluorophenyl)-4-oxobutanal

Catalog No.
S13656918
CAS No.
M.F
C10H9FO2
M. Wt
180.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)-4-oxobutanal

Product Name

4-(4-Fluorophenyl)-4-oxobutanal

IUPAC Name

4-(4-fluorophenyl)-4-oxobutanal

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

InChI

InChI=1S/C10H9FO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-7H,1-2H2

InChI Key

IUPCCVUTZAKOGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC=O)F

4-(4-Fluorophenyl)-4-oxobutanal is an organic compound characterized by its unique structure and properties. It has the molecular formula C10H9FO2C_{10}H_{9}FO_{2} and a molecular weight of approximately 180.18 g/mol. The compound features a butanal backbone with a fluorophenyl group at one end and a ketone functional group at the other, making it a member of the class of compounds known as α-oxo aldehydes. Its systematic name reflects its structural components, indicating the presence of a fluorine atom on the phenyl ring and a keto group adjacent to the aldehyde. The compound is identified by its CAS number 84819-46-5 .

Typical of aldehydes and ketones, including:

  • Nucleophilic Addition Reactions: The carbonyl group in the compound can react with nucleophiles, such as alcohols or amines, to form hemiacetals or imines, respectively.
  • Condensation Reactions: It can undergo condensation reactions with other carbonyl compounds or amines to form more complex structures.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids under appropriate conditions.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

Several synthesis methods have been reported for 4-(4-Fluorophenyl)-4-oxobutanal:

  • Condensation Reactions: One common method involves the reaction of 4-fluorobenzaldehyde with acetylacetone under acidic conditions to yield the desired α-oxo aldehyde.
  • Oxidative Methods: Another approach includes oxidizing corresponding alcohols or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Functional Group Transformations: Utilizing existing functional groups in related compounds can also lead to the formation of 4-(4-Fluorophenyl)-4-oxobutanal through selective transformations .

The applications of 4-(4-Fluorophenyl)-4-oxobutanal primarily lie in research and development within organic chemistry and medicinal chemistry. Potential applications include:

  • Pharmaceutical Development: As a building block for synthesizing novel pharmaceutical agents.
  • Chemical Synthesis: Utilized in organic synthesis for creating more complex molecules through various

Several compounds share structural similarities with 4-(4-Fluorophenyl)-4-oxobutanal, which may provide insights into its unique characteristics:

Compound NameMolecular FormulaKey Features
4-(Phenyl)-4-oxobutanalC_{10}H_{10}O_{2}Lacks fluorine substitution; serves as a baseline
3-(4-Fluorophenyl)-2-butenalC_{10}H_{9}FOContains an additional double bond; different reactivity
3-(Trifluoromethyl)butanalC_{10}H_{7}F_{3}OContains trifluoromethyl group; enhanced lipophilicity
2-(4-Fluorophenyl)acetaldehydeC_{9}H_{9}FOSimilar aromatic substitution; different carbon chain length

These comparisons highlight the unique presence of the fluorine atom in 4-(4-Fluorophenyl)-4-oxobutanal, which may influence its reactivity and biological activity compared to other similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

180.05865769 g/mol

Monoisotopic Mass

180.05865769 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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